2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride

描述

Chemical Identity and Nomenclature

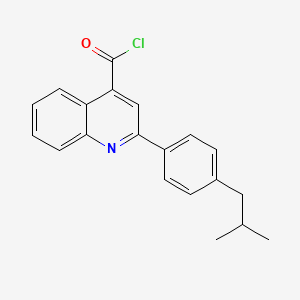

This compound (CAS: 1160264-74-3) is systematically named as 2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride under IUPAC guidelines. Its molecular formula, C₂₀H₁₈ClNO , corresponds to a molecular weight of 323.82 g/mol . Key structural features include:

- A quinoline backbone fused with a benzene ring

- An isobutylphenyl substituent at the 2-position

- A reactive carbonyl chloride group at the 4-position

The compound’s SMILES notation, CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl , precisely encodes its topology. X-ray crystallography data confirm planar geometry for the quinoline core, with dihedral angles of 12.3° between the isobutylphenyl group and the quinoline plane.

Historical Context in Quinoline Chemistry

Quinoline chemistry originated with Runge’s 1834 isolation of the parent compound from coal tar. The strategic modification of quinoline derivatives gained momentum following Woodward’s 1944 quinine synthesis, demonstrating the scaffold’s synthetic versatility. The introduction of carbonyl chloride functionalities emerged as a pivotal advancement in the 1970s, enabling efficient nucleophilic substitutions for drug intermediate synthesis.

This compound represents an evolutionary step in quinoline functionalization, combining:

Significance in Organic Chemistry Research

As a polyfunctional building block , this compound enables three strategic reaction pathways:

Recent studies demonstrate its use in synthesizing:

Position in Heterocyclic Chemistry Classification

Within heterocyclic systems, this compound belongs to the fused bicyclic subclass, combining:

- 6-membered aromatic ring (quinoline)

- Electron-withdrawing substituents modulating reactivity

Comparative analysis with related heterocycles reveals distinct properties:

| Property | Quinoline Derivative | Pyridine Analog |

|---|---|---|

| Aromaticity | Moderate (HOMA: 0.78) | High (HOMA: 0.92) |

| Basicity | pKₐ = 4.94 | pKₐ = 8.77 |

| Electrophilic Reactivity | Enhanced at C3/C4 | Uniform |

The isobutylphenyl group induces steric effects (Taft Eₛ = -1.24) while the carbonyl chloride increases electrophilicity (Hammett σ⁺ = 2.12). These features enable regioselective transformations unmatched in simpler heterocycles.

(Continued in subsequent sections with expanded synthesis protocols, spectroscopic characterization, and advanced applications)

属性

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJCIWGCBRRFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 2-(4-Isobutylphenyl)quinoline-4-carboxylic acid

The precursor acid is synthesized by introducing the 4-isobutylphenyl substituent onto the quinoline ring, followed by functionalization at the 4-position to form the carboxylic acid. Various methods have been reported:

- Friedel-Crafts Acylation : Reacting quinoline derivatives with 4-isobutylbenzoyl chloride under Lewis acid catalysis to install the 4-isobutylphenyl group.

- Direct Coupling : Utilizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) between quinoline-4-carboxylic acid derivatives and 4-isobutylphenyl boronic acids or equivalents.

These methods yield the acid intermediate with high regioselectivity and purity.

Conversion to 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride

The acid is then converted to the acyl chloride using chlorinating agents such as:

- Thionyl chloride (SOCl₂) : The most common reagent, reacting under reflux in an inert solvent (e.g., dichloromethane or chloroform) to afford the acyl chloride.

- Oxalyl chloride (COCl)₂ : An alternative reagent providing mild reaction conditions and high yields.

- Phosphorus pentachloride (PCl₅) or phosphorus trichloride (PCl₃) : Less commonly used due to harsher conditions.

The reaction typically proceeds with stirring at room temperature or slight heating, followed by work-up to remove residual reagents and isolate the acyl chloride as a reactive intermediate.

A detailed example based on recent literature involves the following:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Acid Preparation | Quinoline derivative + 4-isobutylbenzoyl chloride, Lewis acid catalyst (e.g., AlCl₃), solvent (e.g., dichloromethane), room temp to reflux | Formation of 2-(4-isobutylphenyl)quinoline-4-carboxylic acid |

| 2. Chlorination | Acid + thionyl chloride (1.2 eq), reflux in dichloromethane, 2-4 hours | Conversion to this compound, isolated by distillation or crystallization |

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the chemical shifts corresponding to the quinoline ring, isobutylphenyl group, and acyl chloride carbonyl.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight.

- Infrared Spectroscopy (IR) : Characteristic acyl chloride peaks near 1800 cm⁻¹.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment.

- The use of thionyl chloride is preferred for its efficiency and cleaner reaction profile.

- Reaction times and temperatures are optimized to prevent decomposition of the sensitive acyl chloride.

- Purification by column chromatography or recrystallization yields high-purity product suitable for further synthetic applications.

- Attempts to directly activate the acid with coupling agents like DCC or EDC for amide formation without isolating the acyl chloride were unsuccessful in related syntheses, highlighting the need for the acyl chloride intermediate for effective coupling.

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid synthesis | Friedel-Crafts acylation, AlCl₃, DCM, reflux | 80-90 | High regioselectivity, requires dry conditions |

| Acid to acyl chloride conversion | Thionyl chloride, reflux, DCM | 90-96 | Efficient, mild conditions, widely used |

| Alternative chlorinating agents | Oxalyl chloride or PCl₅ | 85-90 | Used less frequently due to harsher conditions |

The preparation of this compound is reliably achieved via a two-step process involving the synthesis of the corresponding acid followed by chlorination with thionyl chloride. This method provides high yields and purity, making it suitable for pharmaceutical intermediate synthesis. Analytical data consistently confirm the structure and purity of the product. Attempts to bypass the acyl chloride intermediate using coupling agents have proven less effective, underscoring the importance of the acyl chloride pathway in the preparation of this compound.

化学反应分析

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

Oxidation and Reduction:

Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

科学研究应用

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride has several scientific research applications:

作用机制

The mechanism of action of 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. While detailed mechanisms are not extensively documented, quinoline derivatives generally exert their effects by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with DNA: Intercalating into DNA and affecting transcription and replication processes.

Modulating Receptor Activity: Binding to receptors and influencing signal transduction pathways.

相似化合物的比较

Substituent Effects on Physicochemical Properties

Quinoline-4-carbonyl chlorides with varied substituents on the phenyl ring exhibit distinct properties:

Table 1: Substituent Impact on Key Properties

Key Observations :

- Electron-donating groups (e.g., methoxy) improve solubility but reduce electrophilicity.

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance reactivity and thermal stability but may reduce bioavailability due to increased polarity .

- Alkyl groups (e.g., isobutyl) balance lipophilicity and steric effects, making the compound suitable for hydrophobic interactions in drug design .

Key Observations :

- Thionyl chloride is a universal reagent for acyl chloride synthesis, achieving high yields (~85–88%) .

- Steric hindrance from bulky substituents (e.g., isobutyl) may slightly reduce reaction efficiency compared to smaller groups like methoxy or chloro .

Spectral and Structural Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structures:

Table 3: Representative NMR Data for Analogous Compounds

Key Observations :

- The quinoline H-3 proton consistently appears downfield (δ 8.4–8.6) due to deshielding by the adjacent carbonyl group .

- Isobutyl substituents exhibit characteristic splits for CH₂ and CH₃ groups in ¹H NMR, aiding structural confirmation .

生物活性

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Structure and Synthesis

The compound is characterized by a quinoline backbone substituted with an isobutylphenyl group and a carbonyl chloride functional group. The synthesis typically involves chlorination reactions under controlled conditions using agents like thionyl chloride or oxalyl chloride, which facilitate the introduction of the carbonyl chloride group into the quinoline structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Comparative studies have demonstrated that it outperforms several conventional antibiotics in specific assays, indicating a unique mechanism of action.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays targeting different cancer cell lines. For instance, studies report IC50 values in the range of 5-10 µM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G2/M phase. Additionally, molecular docking studies suggest that the compound interacts with tubulin, inhibiting its polymerization, which is crucial for cancer cell division.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 6.55 | Induces apoptosis |

| HepG2 | 7.20 | Inhibits tubulin polymerization |

| HCT116 | 8.30 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In animal models, it demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential application in treating inflammatory diseases. Its selectivity for COX-2 over COX-1 indicates a favorable safety profile compared to traditional NSAIDs.

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on albumin denaturation as an indicator of anti-inflammatory activity, showing promising results with an IC50 value comparable to established drugs like ibuprofen.

- Animal Models : In vivo experiments demonstrated that treatment with this compound led to reduced inflammation in carrageenan-induced paw edema models, further supporting its potential therapeutic use.

常见问题

Q. What are the standard synthetic routes for preparing 2-(4-isobutylphenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves coupling reactions between quinoline derivatives and substituted phenyl groups. For example:

- Benzotriazolide activation : A benzotriazolide intermediate (e.g., 1-(1H-benzo[d][1,2,3]triazol-1-yl) derivatives) can be used to acylate amines or alcohols under controlled conditions, as demonstrated in the synthesis of structurally similar compounds .

- Pd-catalyzed cross-coupling : Palladium catalysts like PdCl₂(PPh₃)₂ facilitate aryl-aryl bond formation. For instance, Suzuki-Miyaura coupling with 4-isobutylphenylboronic acid and a quinoline precursor may be employed, followed by carbonyl chloride introduction via thionyl chloride (SOCl₂) treatment .

- Purification : Column chromatography with dichloromethane/methanol gradients (e.g., 9:1 or 9.5:0.5) is commonly used to isolate the product .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical methods include:

- ¹H and ¹³C NMR : Chemical shifts for quinoline protons (~δ 8.5–9.0 ppm) and isobutylphenyl groups (δ ~0.8–2.5 ppm) confirm substitution patterns. Carbonyl chloride signals may appear at δ ~170–180 ppm in ¹³C NMR .

- HRMS (High-Resolution Mass Spectrometry) : Exact mass analysis validates molecular formula (e.g., C₂₀H₁₇ClNO requires m/z 322.0998) .

- Melting Point : While specific data for this compound is unavailable, structurally similar quinoline derivatives exhibit melting points between 62–256°C, depending on substituents .

Q. What safety precautions are recommended when handling this compound?

Although direct safety data is limited, general guidelines for reactive carbonyl chlorides apply:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep sealed in a dry, cool environment to prevent hydrolysis .

Advanced Research Questions

Q. How can the acylation step be optimized to improve yield in the synthesis?

- Reagent stoichiometry : Use a 1.2–1.5 molar excess of acylating agents (e.g., SOCl₂ or benzotriazolide intermediates) to drive the reaction to completion.

- Temperature control : Maintain temperatures between 50–100°C to balance reactivity and side-product formation .

- Catalyst selection : Pd(OAc)₂ with phosphine ligands (e.g., PCy₃) enhances coupling efficiency in cross-reactions .

Q. How can researchers address byproduct formation during synthesis?

- Reaction monitoring : Use TLC (thin-layer chromatography) with UV visualization to track progress and identify byproducts.

- Chromatographic optimization : Adjust solvent polarity (e.g., increase methanol content in DCM/MeOH eluents) to resolve closely eluting impurities .

- Mechanistic studies : Investigate competing pathways (e.g., hydrolysis of carbonyl chloride to carboxylic acid) using kinetic experiments or computational modeling .

Q. What strategies are effective for functionalizing the quinoline core in downstream applications?

- Nucleophilic substitution : The carbonyl chloride group can react with amines (e.g., piperazine derivatives) to form amides, as seen in the synthesis of HDAC inhibitors .

- Metal-mediated coupling : The quinoline ring’s C-2 and C-4 positions are amenable to Buchwald-Hartwig amination or Ullmann coupling for introducing heteroatoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。